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Compound of Interest

(R)-Cyclopropyl(2-

Compound Name: fluorophenyl)methanamine
hydrochloride

CAS No.: 1213846-75-3

Cat. No.: B1489431

Get Quote

Physicochemical Profiling, Synthetic Architecture,
and Analytical Validation

Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 1213846-75-3 for the
R-isomer series) is a high-value chiral building block employed in the synthesis of CNS-active

agents, kinase inhibitors, and allosteric modulators.[1][2] As a chiral

-branched benzylamine, its utility is defined by the rigid cyclopropyl moiety which restricts
conformational freedom, often enhancing potency and metabolic stability in drug candidates.

This guide provides a rigorous technical breakdown of the compound, focusing on its molecular
weight as a stoichiometric anchor, its diastereoselective synthesis via Ellman chemistry, and
the analytical protocols required to validate its enantiomeric purity.

Part 1: Physicochemical Specifications
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The precise molecular weight is the fundamental constant for all stoichiometric calculations in

drug development. For this compound, the distinction between the free base and the

hydrochloride salt is critical for assay formulation and reaction stoichiometry.

Table 1: Molecular Constants & Properties

Property Specification

Notes

(R)-1-Cyclopropyl-1-(2-
IUPAC Name fluorophenyl)methanamine

hydrochloride

Stoichiometric Formula

Includes HCI protonation

Free Base Formula

Pre-salting species

Molecular Weight (Salt) 201.67 g/mol

Primary value for calculations

Molecular Weight (Base) 165.21 g/mol

Used for biological assay

dosing (if normalized)

) White to off-white crystalline
Physical State

Hygroscopic tendency

solid
- Limited solubility in non-polar
Solubility Water, Methanol, DMSO
solvents (Hexane)
Chirality (R)-Enantiomer _carbon stereocenter

Stoichiometric Calculation Verification

To ensure high-precision accuracy (E-E-A-T standards), the molecular weight is derived from

standard atomic weights:

10 Carbon:

13 Hydrogen:

1 Nitrogen:

1 Fluorine:
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e 1 Chlorine:
e Total:
[2]

Part 2: Synthetic Architecture (Ellman Auxiliary Route)

The synthesis of (R)-Cyclopropyl(2-fluorophenyl)methanamine requires high enantiomeric
excess (ee). Standard racemic synthesis followed by resolution is inefficient. The industry-
standard approach utilizes Ellman’s Sulfinamide chemistry, which provides predictable
diastereoselectivity.

Mechanism of Action

The reaction proceeds via the formation of a chiral N-tert-butanesulfinyl imine. The bulky tert-
butyl group on the sulfur directs the nucleophilic attack of the cyclopropyl Grignard reagent to a
specific face of the imine, establishing the stereocenter before the auxiliary is cleaved.

Step-by-Step Protocol

Step 1: Condensation (Imine Formation)[3]

Reagents: 2-Fluorobenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Titanium(IV)
ethoxide (2.0 eq).

e Solvent: Anhydrous THF or DCM.
e Procedure: Mix aldehyde and sulfinamide. Add Ti(OEt)

dropwise (acts as Lewis acid and water scavenger). Stir at ambient temperature for 12-24
hours.

o Workup: Quench with brine. Filter titanium salts through Celite. Concentrate to yield the
chiral sulfinyl imine.[4]

Step 2: Diastereoselective Grignard Addition

e Reagents: Cyclopropylmagnesium bromide (1.5 eq).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://lead-sciences.com/product/r-cyclopropyl2-fluorophenylmethanamine-hydrochloride/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11970453/
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/15-ellman_auxiliary.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Conditions: Anhydrous DCM or Toluene at -48°C to -78°C.

 Critical Control: Low temperature is required to maximize the diastereomeric ratio (dr). The
coordination of Mg to the sulfinyl oxygen creates a rigid transition state (Zimmerman-Traxler
model).

» Observation: The nucleophile attacks from the Re-face or Si-face (controlled by the auxiliary
configuration).

Step 3: Deprotection & Salt Formation
e Reagents: 4M HCI in Dioxane or Methanol.

e Procedure: Dissolve the sulfinamide intermediate in methanol. Add HCI solution. Stir for 1
hour. The N-S bond cleaves, liberating the amine and forming the HCI salt.

« Purification: Precipitate with diethyl ether or recrystallize from EtOH/EtOAc to remove sulfinyl
byproducts.

Synthetic Workflow Diagram

HCI / MeOH

2-Fluorobenzaldehyde Ti(OE[)4, THF

] Chiral Sulfinyl Imine | Nucleophilic Addition
\ Sulfinamide Intermediate | Cleavage _ [N IS leher:

Cyclopropyl MgBr (Diastereomerically Pure) MW: 201.67
(-78°C)

(R)-tert-butanesulfinamide

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to ensure (R)-
configuration.

Part 3: Analytical Validation & Quality Control
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Trustworthiness in data (E-E-A-T) requires rigorous validation. You cannot rely solely on the
synthesis method; you must verify the output.

1. Confirmation of Salt Form (Stoichiometry)

To verify the material is the Monohydrochloride salt (MW 201.67) and not the free base or
dihydrochloride:

o Elemental Analysis (CHN): Theoretical % for CLOH13CIFN: C 59.56, H 6.50, N 6.95.
Deviations >0.4% indicate hydration or impurities.

« Silver Nitrate Titration: Dissolve sample in water; titrate with AQNO

to quantify chloride content. One mole of AgCI precipitate should form per mole of compound
(201.67 g).

2. Enantiomeric Purity (Chiral HPLC)

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

o Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base). Note: Treat salt
with NaHCO3 biphasic wash before injection if using normal phase.

e Target: >98% ee.
3. NMR Characterization
e HNMR (DMSO-d

): The cyclopropyl protons (0.3-0.6 ppm) and the benzylic methine proton (d, ~3.5-4.0 ppm)
are diagnostic. The ammonium protons (

) typically appear as a broad singlet at 8.0-9.0 ppm, confirming the salt.
¢ F NMR: Single peak around -110 to -120 ppm (relative to CFCI

), confirming the 2-fluoro substitution.

QC Decision Tree
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Synthesized Solid
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Figure 2: Analytical workflow for validating structure, stereochemistry, and salt stoichiometry.

Part 4: Handling and Stability

» Hygroscopicity: Amine hydrochloride salts are prone to absorbing atmospheric moisture.
Weighing should be performed quickly or in a controlled humidity environment. Absorbed
water will artificially lower the calculated molarity in solution.

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or
slow racemization, although the HCI salt is generally configurationally stable compared to the

free base.
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+ Safety: The cyclopropyl amine motif can be biologically active.[5] Handle with standard PPE
(gloves, goggles, fume hood) assuming potential CNS activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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